REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:22]([CH3:24])[CH3:23])[C:6]2[O:10][C:9]([C:11]3[CH:20]=[CH:19][C:14]([C:15]([O:17]C)=[O:16])=[CH:13][CH:12]=3)=[N:8][C:7]=2[CH:21]=1)#[N:2].O1CCCC1.CO.O.[OH-].[Li+]>O>[C:1]([C:3]1[CH:4]=[C:5]([CH:22]([CH3:24])[CH3:23])[C:6]2[O:10][C:9]([C:11]3[CH:12]=[CH:13][C:14]([C:15]([OH:17])=[O:16])=[CH:19][CH:20]=3)=[N:8][C:7]=2[CH:21]=1)#[N:2] |f:3.4.5|
|
Name
|
5-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 4-(5-cyano-7-isopropyl-1,3-benzoxazol-2-yl)benzoate
|
Quantity
|
40.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C2=C(N=C(O2)C2=CC=C(C(=O)OC)C=C2)C1)C(C)C
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
630 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
315 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a Claisen adapter fitted with a thermocouple
|
Type
|
ADDITION
|
Details
|
a nitrogen line was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a thick slurry
|
Type
|
ADDITION
|
Details
|
1N HCl (3.2 l) was added
|
Type
|
CUSTOM
|
Details
|
an off-white solid formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing with water (2×500 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated from toluene (1 l)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C(C2=C(N=C(O2)C2=CC=C(C(=O)O)C=C2)C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |